molecular formula C22H26FN3O5 B2563674 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one CAS No. 898455-45-3

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Cat. No.: B2563674
CAS No.: 898455-45-3
M. Wt: 431.464
InChI Key: RJMWFJSNJCWPEH-UHFFFAOYSA-N
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Description

2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O5 and its molecular weight is 431.464. The purity is usually 95%.
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Biological Activity

The compound 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H28FN3O4
  • Molar Mass : 433.49 g/mol

The compound features a piperazine moiety, a fluorophenyl group, and a pyranone core, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating nucleotide levels and adenosine signaling in various physiological processes.

The compound acts primarily by inhibiting ENT2, which is more selective compared to other ENT subtypes. This selectivity is vital for minimizing side effects associated with broader-spectrum inhibitors. The inhibition mechanism involves competitive binding to the transporter sites, thus preventing the uptake of nucleosides, which can influence cell proliferation and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

A series of analogues derived from the parent compound were synthesized to explore their biological activity further. The following table summarizes key findings from SAR studies:

CompoundStructureIC50 (µM)Selectivity for ENT2
FPMINTFPMINT Structure0.255-10 fold more than ENT1
Compound ACompound A Structure0.154 fold more than ENT1
Compound BCompound B Structure0.30Similar to ENT1

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Case Studies

Several studies have investigated the biological effects of this compound and its analogues:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited nucleoside uptake in human cell lines transfected with ENT1 and ENT2, showing a marked decrease in cell proliferation at concentrations as low as 0.25 µM .
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that while the compound inhibited nucleoside transport, it did not exhibit significant cytotoxicity at therapeutic concentrations, indicating a favorable safety profile .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use .

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5/c23-18-3-1-2-4-19(18)25-7-5-24(6-8-25)14-17-13-20(27)21(15-30-17)31-16-22(28)26-9-11-29-12-10-26/h1-4,13,15H,5-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMWFJSNJCWPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N3CCOCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.